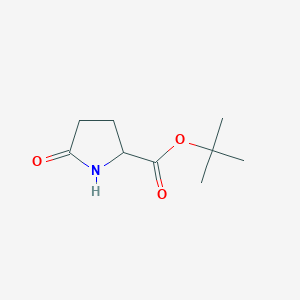

Tert-butyl 5-oxopyrrolidine-2-carboxylate

Vue d'ensemble

Description

Tert-butyl 5-oxopyrrolidine-2-carboxylate is an organic compound with the molecular formula C9H15NO3. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is often used in organic synthesis as a building block for more complex molecules due to its stability and reactivity .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Tert-butyl 5-oxopyrrolidine-2-carboxylate can be synthesized through several methods. One common method involves the reaction of tert-butyl 2-pyrrolidone-5-carboxylate with an oxidizing agent to introduce the oxo group at the 5-position. The reaction typically requires a solvent such as dichloromethane and a catalyst like manganese dioxide .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the use of high-purity starting materials and controlled reaction conditions to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: Tert-butyl 5-oxopyrrolidine-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups.

Reduction: It can be reduced to form different derivatives, such as alcohols or amines.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Manganese dioxide in dichloromethane.

Reduction: Sodium borohydride in methanol.

Substitution: Various nucleophiles in the presence of a base like sodium hydride.

Major Products Formed:

Oxidation: Formation of more oxidized derivatives.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrrolidine derivatives.

Applications De Recherche Scientifique

Pharmaceutical Applications

- Angiotensin-Converting Enzyme (ACE) Inhibitors: Tert-butyl 5-oxopyrrolidine-2-carboxylate is used in the synthesis of ACE inhibitors, which are crucial in managing hypertension and heart failure .

- Antithrombotic Therapy: This compound can be utilized in creating integrin αIIbβ3 antagonists, which have potential applications in antithrombotic therapies . Though early trials of oral integrin antagonists faced setbacks, the research into their development provides insights into platelet-mediated events and the importance of concurrent aspirin treatment .

- SARS-CoV 3CL Protease Inhibitors: this compound can be used to synthesize dipeptide-type inhibitors against SARS-CoV 3CL protease. These inhibitors have shown potent inhibitory activity and are valuable in developing anti-SARS agents . The introduction of a rigid indole-2-carbonyl unit at the P3 position enhances the inhibitory potency of these compounds .

- Glutamine Antagonist Prodrugs: As a tert-butyl ester, this compound is used in synthesizing glutamine antagonist prodrugs with improved solubility, gastrointestinal stability, and tumor drug delivery. These prodrugs, like tert-butyl-(S)-6-diazo-2-((S)-2-(2-(dimethylamino)acetamido)-3-phenylpropanamido)-5-oxo-hexanoate, exhibit excellent metabolic stability and high tumor DON exposures, making them potential candidates for cancer therapy .

- Radioligands for Neuroinflammation Imaging: this compound serves as a starting material in synthesizing radioligands such as [18F]IUR-1602 and [18F]IUR-1601, which are used for imaging P2X7R, a therapeutic target for neuroinflammation .

Synthesis of Alkaloids

- Phenanthroindolizidine Alkaloids: this compound is utilized in synthesizing phenanthroindolizidine alkaloids such as (+)-tylophorine and antofine, which have potential therapeutic properties .

Additional Information

- The compound is also known as (S)-tert-Butyl 5-oxopyrrolidine-2-carboxylate .

- It has a molecular weight of 185.22 and the molecular formula C9H15NO3 .

- Safety precautions include hazard statements H315 (causes skin irritation) and H319 (causes serious eye irritation), with precautionary statements P264, P280, P302 + P352, P305 + P351 + P338, P332 + P313, and P337 + P313 .

Mécanisme D'action

The mechanism of action of tert-butyl 5-oxopyrrolidine-2-carboxylate involves its interaction with various molecular targets. It can act as an intermediate in enzymatic reactions, where it binds to active sites and undergoes chemical transformations. The pathways involved often include nucleophilic attack, oxidation, and reduction reactions .

Comparaison Avec Des Composés Similaires

- Tert-butyl 2-pyrrolidone-5-carboxylate

- 1-(tert-Butoxycarbonyl)-2-pyrrolidinone

- N-tert-Butoxycarbonyl-2-oxopyrrolidine

Comparison: Tert-butyl 5-oxopyrrolidine-2-carboxylate is unique due to the presence of the oxo group at the 5-position, which imparts distinct reactivity compared to its analogs. This makes it particularly useful in specific synthetic applications where such reactivity is desired .

Activité Biologique

Tert-butyl 5-oxopyrrolidine-2-carboxylate, also known as (R)-tert-butyl 5-oxopyrrolidine-2-carboxylate, is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, synthesis, and applications based on diverse sources.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 185.22 g/mol. It features a pyrrolidine ring with a carbonyl and a carboxylate functional group, contributing to its reactivity and biological properties. The compound exists in a chiral form, specifically the (R) configuration, which may influence its biological interactions and efficacy in therapeutic applications .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound and its derivatives. For instance:

- In vitro Studies : The compound was tested against various cancer cell lines, including A549 human lung adenocarcinoma cells. Results indicated that certain derivatives exhibited potent anticancer activity, significantly reducing cell viability compared to standard treatments like cisplatin .

- Mechanism of Action : RNA sequencing and thermal proteome profiling revealed that the compound engages multiple targets within cancer cells, inhibiting key pathways involved in tumor growth without affecting normal cell viability. This selectivity is crucial for developing effective cancer therapies .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promise as an antimicrobial agent:

- Activity Against Multidrug-resistant Strains : Derivatives of this compound demonstrated significant antimicrobial activity against multidrug-resistant strains of Staphylococcus aureus and other clinically relevant pathogens. This suggests potential applications in treating infections caused by resistant bacteria .

Synthesis of this compound

The synthesis of this compound involves several methods that highlight its versatility as a building block in organic synthesis:

- Starting Materials : The synthesis often begins with readily available amino acids or their derivatives.

- Reactions : Key reactions include coupling with various carboxylic acids followed by deprotection steps to yield the desired product .

Case Study 1: Anticancer Screening

A study conducted on the effects of this compound on glioblastoma multiforme (GBM) cells demonstrated:

- IC50 Values : The compound inhibited tube formation in brain endothelial cells with an IC50 value of approximately 0.1 μM, indicating strong antiangiogenic properties.

- Selectivity : Importantly, it did not adversely affect primary hematopoietic progenitor cells, showcasing its potential for targeted cancer therapy .

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial efficacy of various derivatives against resistant strains:

- Screening Results : Compounds were tested against Klebsiella pneumoniae, Escherichia coli, and MRSA strains, revealing notable activity that supports further development for clinical applications .

Comparative Analysis of Related Compounds

| Compound Name | CAS Number | Biological Activity | Unique Features |

|---|---|---|---|

| Tert-butyl 4-hydroxy-2-oxopiperidine-1-carboxylate | 1245646-10-9 | Moderate anticancer activity | Hydroxy group enhances solubility |

| Tert-butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate | 169206-67-1 | Limited data available | Spirocyclic structure |

| Tert-butyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate | 1234616-51-3 | Potentially active | Unique nitrogen positioning |

Propriétés

IUPAC Name |

tert-butyl 5-oxopyrrolidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c1-9(2,3)13-8(12)6-4-5-7(11)10-6/h6H,4-5H2,1-3H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXGSPAGZWRTTOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CCC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85136-12-5 | |

| Record name | 5-Oxoproline 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85136-12-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 5-oxo-DL-prolinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085136125 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-butyl 5-oxo-DL-prolinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.077.914 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.